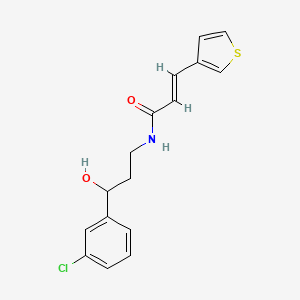

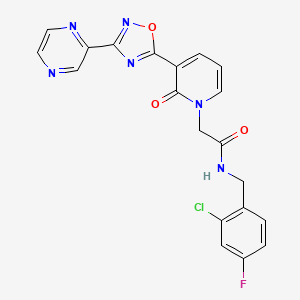

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, furan compounds are often synthesized under microwave-assisted conditions . The reaction time, solvent, and amounts of the substrates are optimized for the synthesis of furan derivatives .Chemical Reactions Analysis

Furan compounds are known to undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan . Upon treatment with acids, heat, and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly(furfuryl alcohol) .Scientific Research Applications

Bioactive Heterocycles in Drug Design

The incorporation of five-membered heterocycles like furan and thiophene into bioactive molecules is a notable strategy in drug design, emphasizing the significance of heteroaryl substituents in medicinal chemistry. These compounds, including those featuring furanyl and thienyl moieties, have been explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The studies highlight the impact of bioisosteric replacement of aryl with heteroaryl groups on activity, showcasing the broad potential of such modifications in the development of therapeutics (Ostrowski, 2022).

Thiazolidinones in Medicinal Chemistry

Thiazolidin-4-ones, including derivatives with specific structural modifications, hold a prominent place in medicinal chemistry due to their wide range of biological activities. These compounds, characterized by their heterocyclic ring system, have shown potential in antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral applications. The versatility of thiazolidin-4-ones as pharmacophores underscores their importance in the search for new therapeutic agents (Mech, Kurowska, & Trotsko, 2021).

Biological Activities of Arylmethylidene Derivatives

Arylmethylidene derivatives of 3H-furan-2-ones have been systematically studied for their reactions with various nucleophiles, leading to a diverse array of compounds including amides, pyrrolones, benzofurans, and more. These studies illuminate the versatility of such derivatives in synthesizing a wide range of cyclic and acyclic compounds, which can be further explored for biological applications. The direction of these reactions is influenced by the structure of the reagents, the strength of the nucleophilic agent, and the conditions under which they are performed (Kamneva, Anis’kova, & Egorova, 2018).

Thiazolidinones: A Versatile Scaffold

The thiazolidinone ring system serves as a versatile scaffold in the development of compounds with significant pharmacological potential. Its incorporation into drug molecules has led to the exploration of a variety of biological activities, demonstrating the scaffold’s utility in medicinal chemistry. This review highlights the importance of the thiazolidinone nucleus in drug design, showcasing its role in the development of compounds with optimized activity and selectivity across a range of biological targets (Santos, Jones Junior, & Silva, 2018).

Properties

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-13-7-5-12(6-8-13)19-16(22)4-1-9-20-17(23)15(26-18(20)25)11-14-3-2-10-24-14/h2-3,5-8,10-11,21H,1,4,9H2,(H,19,22)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGOTKLRKODFTP-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{3-[4-(ethoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2544499.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2544501.png)

![(1S,5R)-2,2-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2544509.png)

![2-(6-Cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2544512.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2544514.png)

![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide](/img/structure/B2544519.png)